molecular formula C16H40Si4 B8627353 Cyclotetrasilane, octaethyl- CAS No. 75375-74-5

Cyclotetrasilane, octaethyl-

Cat. No.: B8627353
CAS No.: 75375-74-5
M. Wt: 344.8 g/mol
InChI Key: WNKCEJQXFZAPEJ-UHFFFAOYSA-N
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Description

Cyclotetrasilane, octaethyl- (CAS 1451-99-6) is a cyclic organosilicon compound with the molecular formula C₁₆H₄₈O₄Si₄ . It belongs to the class of cyclotetrasiloxanes, characterized by a four-membered silicon-oxygen ring substituted with ethyl groups. Octaethylcyclotetrasilane is hypothesized to exhibit higher molecular weight and reduced volatility compared to methyl-substituted analogs due to its bulkier ethyl substituents .

Properties

CAS No.

75375-74-5

Molecular Formula

C16H40Si4

Molecular Weight

344.8 g/mol

IUPAC Name

1,1,2,2,3,3,4,4-octaethyltetrasiletane

InChI

InChI=1S/C16H40Si4/c1-9-17(10-2)18(11-3,12-4)20(15-7,16-8)19(17,13-5)14-6/h9-16H2,1-8H3

InChI Key

WNKCEJQXFZAPEJ-UHFFFAOYSA-N

Canonical SMILES

CC[Si]1([Si]([Si]([Si]1(CC)CC)(CC)CC)(CC)CC)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cyclic Siloxanes

Structural and Molecular Properties

The following table compares key properties of octaethylcyclotetrasilane with related cyclic siloxanes:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Density (kg/m³)
Hexamethylcyclotrisiloxane (D3) C₆H₁₈O₃Si₃ 222.46 408–410 1.12 (at 298 K)
Octamethylcyclotetrasiloxane (D4) C₈H₂₄O₄Si₄ 296.62 446.2–448.5 956.03 (at 293 K)
Decamethylcyclopentasiloxane (D5) C₁₀H₃₀O₅Si₅ 370.78 483–485 957.1 (at 298 K)
Octaethylcyclotetrasilane C₁₆H₄₈O₄Si₄ 497.11* N/A N/A

Note: Molecular weight calculated based on formula C₁₆H₄₈O₄Si₄. Experimental data for octaethylcyclotetrasilane are scarce.

Key Observations:
  • Substituent Effects : Ethyl groups in octaethylcyclotetrasilane increase molecular weight by ~67% compared to D4, likely reducing volatility and increasing hydrophobicity .
  • Boiling Point Trends : Methyl-substituted siloxanes (D3, D4, D5) show increasing boiling points with ring size. Ethyl substitution would further elevate boiling points due to stronger van der Waals interactions .

Thermodynamic and Physical Properties

Heat Capacity and Phase Behavior

For D4 , heat capacity ($Cp$) increases with temperature, ranging from 520.1 J/mol·K at 313.12 K to 568.4 J/mol·K at 425.95 K . Ethyl-substituted analogs like octaethylcyclotetrasilane are expected to exhibit higher $Cp$ values due to increased rotational and vibrational modes from larger substituents.

Vapor Pressure
  • D4 : Vapor pressure ranges from 5.11 kPa at 368.15 K to 116.93 kPa at 465 K .
  • Ethyl vs. Methyl : Octaethylcyclotetrasilane likely has lower vapor pressure than D4 due to higher molecular weight and reduced volatility .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing octaethylcyclotetrasilane with high purity and yield?

  • Methodological Answer : Synthesis should involve controlled siloxane ring-opening reactions or condensation of ethoxysilane precursors under inert atmospheres (e.g., nitrogen). Purification via fractional distillation or preparative chromatography is critical to isolate the cyclic tetramer. Characterization using 29Si NMR^{29}\text{Si NMR} and FT-IR can confirm ring closure and substituent integrity . Reaction conditions (temperature, catalysts like bases or transition metals) must be optimized to minimize linear oligomer byproducts .

Q. How can researchers reliably characterize the physical and thermodynamic properties of octaethylcyclotetrasilane?

  • Methodological Answer : Key techniques include:

  • Thermal Analysis : Differential Scanning Calorimetry (DSC) for phase transitions and decomposition temperatures.
  • Spectroscopy : Raman spectroscopy to probe Si-Si and Si-O vibrational modes.
  • Chromatography : Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment.
  • Computational Modeling : Density Functional Theory (DFT) to predict bond angles and stability .
    Tabulate properties (e.g., melting point, solubility in nonpolar solvents) against literature benchmarks to validate reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in environmental fate data for octaethylcyclotetrasilane, such as biodegradation vs. persistence?

  • Methodological Answer : Conduct systematic reviews using EPA-defined criteria (e.g., inclusion/exclusion thresholds for study relevance) . Prioritize peer-reviewed studies with robust controls (e.g., OECD 301F biodegradation tests). Apply meta-analysis to quantify variability in half-life measurements across soil/water matrices. Cross-reference with computational fate models (e.g., EPI Suite) to identify outliers . Discrepancies may arise from assay sensitivity or matrix effects (e.g., organic content in soil) .

Q. How can researchers design studies to model occupational exposure pathways for octaethylcyclotetrasilane during laboratory handling?

  • Methodological Answer :

Exposure Scenarios : Simulate volatilization during synthesis or aerosolization in milling processes.

Analytical Detection : Use real-time sensors (e.g., PID for vapor) and wipe sampling for surface residues.

Data Integration : Apply probabilistic models (e.g., Monte Carlo simulations) to estimate inhalation/contact risks.
Validate against EPA’s Tiered Exposure Framework, which classifies exposure routes (dermal, inhalation) and receptor populations . Include controls for laboratory ventilation efficiency and PPE efficacy .

Q. What computational approaches best predict the reactivity of octaethylcyclotetrasilane in cross-coupling reactions?

  • Methodological Answer :

  • Reactivity Descriptors : Calculate Frontier Molecular Orbitals (HOMO/LUMO) via DFT to assess nucleophilic/electrophilic sites.
  • Kinetic Modeling : Use transition state theory to model Si-Si bond cleavage energetics.
  • Solvent Effects : Apply COSMO-RS to simulate solvent interactions in reaction media.
    Compare predictions with experimental kinetics (e.g., Arrhenius plots) .

Data Analysis and Interpretation

Q. How should researchers address gaps in toxicity data for octaethylcyclotetrasilane while adhering to ethical guidelines?

  • Methodological Answer :

  • Alternative Methods : Use in vitro assays (e.g., zebrafish embryotoxicity) to minimize vertebrate testing .
  • Read-Across Strategies : Leverage data from structurally similar siloxanes (e.g., D4/D5) with EPA’s CompTox Dashboard .
  • Ethical Review : Submit protocols to institutional review boards (IRBs) to ensure compliance with the 3Rs (Replacement, Reduction, Refinement) .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in octaethylcyclotetrasilane toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit Hill or Weibull models to sigmoidal dose-response curves.
  • Benchmark Dose (BMD) Analysis : Calculate BMDL10 (lower confidence limit) for risk assessment.
  • Uncertainty Quantification : Use Bayesian hierarchical models to integrate inter-study variability .
    Report confidence intervals and effect sizes to avoid overinterpretation of low-dose effects .

Literature and Data Synthesis

Q. How can researchers systematically identify and prioritize gray literature on octaethylcyclotetrasilane for risk evaluation?

  • Methodological Answer :

Search Strategy : Use Boolean operators (e.g., "octaethylcyclotetrasilane" AND "environmental fate") in databases like ChemSpider and ECHA .

Screening Criteria : Apply EPA’s exclusion rules (e.g., exclude studies on unrelated endpoints like ozone depletion) .

Data Extraction : Use tools like DistillerSR for systematic categorization of exposure/toxicity endpoints .
Gray literature (e.g., technical reports) should undergo quality scoring based on OECD validation principles .

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